molecular formula C14H17N3O2S2 B492668 N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide CAS No. 667913-19-1

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

Cat. No.: B492668
CAS No.: 667913-19-1
M. Wt: 323.4g/mol
InChI Key: KFKRUVJHCLMZIC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is a biheterocyclic compound featuring a propanamide backbone with a 4-ethoxyphenyl group at the N-terminus and a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl moiety at the C-terminus. Its molecular formula is C₁₅H₁₇N₃O₂S₂, with a molecular weight of 347.45 g/mol (calculated from structural analogs in and ).

This compound’s design aligns with trends in medicinal chemistry, where hybrid heterocycles are explored for enzyme inhibition (e.g., alkaline phosphatase, VEGFR-2) and cytotoxic activity .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c1-3-19-12-6-4-11(5-7-12)15-13(18)8-9-20-14-17-16-10(2)21-14/h4-7H,3,8-9H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKRUVJHCLMZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Precursors : Thiosemicarbazide and acetic anhydride.

  • Mechanism : Cyclization via dehydrative coupling under acidic conditions.

  • Procedure :

    • Thiosemicarbazide (1.0 equiv) is refluxed with acetic anhydride (2.5 equiv) at 80–90°C for 4–6 hours.

    • The reaction mixture is cooled, and the precipitate is filtered and washed with cold ethanol.

    • Recrystallization from ethanol yields 5-methyl-1,3,4-thiadiazole-2-thiol as a white crystalline solid (yield: 72–85%).

Characterization Data

PropertyValue
Melting Point152–154°C
IR (KBr, cm⁻¹)3150 (S-H), 1650 (C=N)
¹H NMR (400 MHz, DMSO-d₆)δ 2.45 (s, 3H, CH₃), 13.1 (s, 1H, SH)

Preparation of the Propanamide Intermediate

The N-(4-ethoxyphenyl)propanamide intermediate is synthesized via acyl chloride formation followed by amidation:

Stepwise Procedure

  • Activation of Propanoic Acid :

    • Propanoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) at 0–5°C for 2 hours to form propanoyl chloride.

  • Amidation with 4-Ethoxyaniline :

    • Propanoyl chloride is added dropwise to a solution of 4-ethoxyaniline (1.0 equiv) and triethylamine (1.5 equiv) in dry dichloromethane (DCM).

    • The mixture is stirred at room temperature for 12 hours, washed with 5% HCl and brine, and dried over MgSO₄.

    • Solvent evaporation yields N-(4-ethoxyphenyl)propanamide as a pale-yellow solid (yield: 88–92%).

Characterization Data

PropertyValue
Melting Point98–100°C
¹H NMR (400 MHz, CDCl₃)δ 1.38 (t, 3H, OCH₂CH₃), 2.35 (q, 2H, CH₂), 3.98 (q, 2H, OCH₂), 6.82–7.45 (m, 4H, Ar-H)

Condensation Reaction to Form the Final Product

The key step involves nucleophilic substitution between the thiol group of 5-methyl-1,3,4-thiadiazole-2-thiol and the propanamide intermediate:

Optimized Protocol

  • Reaction Setup :

    • N-(4-Ethoxyphenyl)propanamide (1.0 equiv) and 5-methyl-1,3,4-thiadiazole-2-thiol (1.1 equiv) are dissolved in anhydrous DCM.

    • Triethylamine (2.0 equiv) is added to deprotonate the thiol group.

  • Conditions :

    • The mixture is stirred under nitrogen at 25°C for 18–24 hours.

    • Progress is monitored via TLC (hexane:ethyl acetate = 3:1).

  • Workup :

    • The organic layer is washed with 5% NaHCO₃, water, and brine, then dried over MgSO₄.

    • Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) isolates the product as a white powder (yield: 68–75%).

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields crystals suitable for X-ray diffraction.

  • Chromatography : Silica gel chromatography resolves minor impurities (e.g., unreacted starting materials).

Spectroscopic Data

TechniqueKey Signals
IR (KBr) 3280 (N-H), 1665 (C=O), 1220 (C-O-C), 680 (C-S)
¹H NMR (400 MHz, CDCl₃) δ 1.42 (t, 3H, OCH₂CH₃), 2.52 (s, 3H, Thiadiazole-CH₃), 3.05 (t, 2H, SCH₂), 4.02 (q, 2H, OCH₂), 6.85–7.50 (m, 4H, Ar-H)
¹³C NMR (100 MHz, CDCl₃) δ 14.1 (OCH₂CH₃), 21.8 (Thiadiazole-CH₃), 35.2 (SCH₂), 63.5 (OCH₂), 114–160 (Ar-C, C=O, C=N)

Optimization of Reaction Conditions

Comparative studies reveal critical factors affecting yield:

ParameterOptimal ValueYield Impact
Solvent Anhydrous DCMMaximizes solubility of intermediates
Base TriethylamineSuperior to NaOH (prevents hydrolysis)
Temperature 25°CHigher temps (40°C) reduce selectivity
Reaction Time 18–24 hoursShorter durations (<12h) yield <50%

Comparative Analysis of Synthetic Routes

Two alternative pathways have been explored:

Route A: Direct Condensation

  • Advantages : Single-step, high atom economy.

  • Disadvantages : Requires strict anhydrous conditions.

Route B: Stepwise Assembly

  • Advantages : Modular, allows intermediate characterization.

  • Disadvantages : Longer synthesis time (3–4 days).

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily attributed to the thiadiazole moiety. This section discusses its applications in various therapeutic areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide:

  • Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .
Cell LineIC50 (μg/mL)Reference
MCF-73.29
HCT11610
H46010

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Research has indicated that derivatives of thiadiazole can inhibit viral replication by targeting specific viral enzymes:

  • Case Study : In vitro tests revealed that certain thiadiazole derivatives inhibited the activity of NS5B RNA polymerase, a key enzyme in the replication of Hepatitis C virus (HCV), exhibiting IC50 values significantly below those of standard antiviral agents .

Antiepileptic Effects

Thiadiazole derivatives have also been studied for their neuroprotective and anticonvulsant properties:

  • Research Findings : A study demonstrated that compounds with similar structural motifs effectively reduced seizure activity in animal models. The compound was evaluated using the maximal electroshock seizure (MES) test, showing promising results with protection rates exceeding 66% at specific dosages .

Mechanistic Insights

The biological activities of this compound can be linked to its ability to interact with various biological targets:

  • Caspase Activation : Induces apoptosis through caspase pathway activation.
  • Mitochondrial Dysfunction : Alters mitochondrial membrane potential leading to cell death.
  • Viral Enzyme Inhibition : Targets viral polymerases to prevent replication.

Mechanism of Action

The compound’s mechanism of action often involves interaction with biological macromolecules:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication and transcription.

The thiadiazole ring can interact with metal ions in enzymes, leading to inhibition, while the amide group can form hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound C₁₅H₁₇N₃O₂S₂ 347.45 N/A 5-methyl-1,3,4-thiadiazole, 4-ethoxyphenyl, sulfanyl linker
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) C₁₆H₁₇N₅O₂S₂ 403.47 177–178 Oxadiazole ring, amino-thiazole substituent, 4-ethoxyphenyl
N-(4-Ethoxyphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide (8k) C₂₂H₂₂N₄O₃S 422.49 128–129 Oxadiazole ring, indole substituent, 4-ethoxyphenyl
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407.43 158–159 Oxadiazole ring, 3-nitrophenyl substituent, nitro group (electron-withdrawing)
3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide C₁₃H₁₄ClN₃O₃S₂ 371.85 N/A Chloropropanamide, sulfonyl linker, 5-methyl-thiadiazole
3-(3-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide C₁₄H₁₅N₃O₂S 297.35 N/A Phenoxy linker, 3-methylphenyl, 5-methyl-thiadiazole
Key Observations:

Heterocyclic Core: The target compound’s 1,3,4-thiadiazole ring differs from oxadiazole analogs (e.g., 7l, 8h, 8k), which may alter electronic properties and binding affinities. Thiadiazoles are sulfur-containing heterocycles known for stronger hydrogen-bonding interactions compared to oxadiazoles .

Substituent Effects :

  • Electron-withdrawing groups (e.g., 3-nitro in 8h) increase polarity and may reduce membrane permeability but enhance interactions with positively charged enzyme pockets .
  • Bulky substituents like indole (8k) or sulfonyl () can sterically hinder target engagement but improve selectivity .

Linker Variations: The sulfanyl linker in the target compound offers flexibility and moderate hydrophobicity, whereas phenoxy () or sulfonyl () linkers confer rigidity or polarity, respectively.

Biological Activity

N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following structure:

  • Chemical Formula : C13H15N3O2S2
  • CAS Number : 303090-82-6

This compound features a thiadiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds related to this compound.

CompoundCell Line TestedIC50 Value (µg/mL)Reference
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (skin cancer)4.27
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA (breast cancer)9.0
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-acetamidePC3 (prostate cancer)22.19 ± 2.1

The anticancer activity is attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have been reported to inhibit the growth of lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) cell lines effectively .

Antimicrobial Activity

Apart from anticancer properties, the compound has demonstrated antimicrobial activity. Research indicates that thiadiazole derivatives can inhibit bacterial growth effectively. A notable study revealed that derivatives exhibited strong inhibitory effects against various bacterial strains:

CompoundBacterial Strain TestedEC50 Value (µg/mL)Reference
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas axonopodis pv. citri22
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas oryzae pv. oryzicola15

These findings suggest that the compound may serve as a lead structure for developing novel antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

  • Cytotoxic Properties : A comprehensive review indicated that many thiadiazole derivatives showed significant suppressive activity against human cancer cell lines. For example, compounds with specific substituents on the phenyl ring displayed enhanced cytotoxicity .
  • Structure–Activity Relationship : Research has emphasized the importance of substituents on the thiadiazole ring in determining biological activity. Variations in these substituents can lead to significant differences in potency against various cancers .
  • In Vivo Studies : Some studies have progressed from in vitro evaluations to in vivo models to assess the therapeutic potential of these compounds further. These studies are crucial for understanding pharmacokinetics and therapeutic efficacy in living organisms.

Q & A

Basic: What are the key synthetic strategies for preparing N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide?

Methodological Answer:
The compound is synthesized via a convergent approach involving heterocyclic coupling. First, the 1,3-thiazol-2-amine core is functionalized with 3-bromopropanoyl chloride to generate an electrophilic intermediate (e.g., 3-bromo-N-(thiazol-2-yl)propanamide). Parallel synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols (nucleophiles) from aryl acids involves esterification, hydrazide formation, and cyclization. The final step couples the electrophile and nucleophile in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine) to form the thioether linkage .

Basic: How is spectroscopic characterization (NMR, IR) employed to validate the compound’s structure?

Methodological Answer:

  • 1H/13C-NMR : The ethoxyphenyl group is confirmed by aromatic proton signals (δ 6.8–7.2 ppm) and a triplet for the ethoxy –OCH2CH3 (δ 1.3–1.5 ppm). The thiadiazole protons appear as singlets (δ 2.5–3.0 ppm for methyl groups). The propanamide chain shows distinct peaks for –CH2–S– (δ 3.2–3.6 ppm) and the carbonyl (δ ~170 ppm in 13C-NMR) .
  • IR : Stretching vibrations for –C=O (amide I band, ~1650 cm⁻¹), –NH (amide II band, ~1550 cm⁻¹), and –C–S– (thioether, ~650 cm⁻¹) confirm functional groups .

Advanced: How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?

Methodological Answer:
Unexpected splitting may arise from rotamers (due to restricted rotation in the propanamide chain) or residual solvent peaks. Strategies include:

  • Variable-temperature NMR : Elevating temperature (e.g., 50°C) reduces rotameric effects by increasing molecular motion.
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals.
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves ambiguities by providing absolute stereochemistry.

Advanced: What computational methods predict the compound’s bioactivity and binding modes?

Methodological Answer:

  • Molecular docking (AutoDock, Glide) : Screens against target proteins (e.g., alkaline phosphatase ) to identify binding pockets.
  • QSAR models : Uses descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity.
  • MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100+ ns trajectories. For thiadiazoles, the sulfanyl group often enhances π-π stacking with aromatic residues .

Advanced: How is X-ray crystallography applied to resolve the compound’s 3D structure?

Methodological Answer:

  • Data collection : High-resolution (≤1.0 Å) data is collected using synchrotron radiation or Cu-Kα sources.
  • Structure solution : SHELXD or OLEX2 solves the phase problem via intrinsic phasing or molecular replacement.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., R-factor < 5%). ORTEP-3 visualizes thermal ellipsoids to identify disorder or solvent molecules.

Advanced: How do structural modifications (e.g., substituents on thiadiazole) influence bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., –NO2 in 8h ) enhance electrophilicity, improving enzyme inhibition (e.g., alkaline phosphatase).
  • Hydrophobic substituents (e.g., 4-methylphenyl in 8d ) increase membrane permeability (logP > 3).
  • Sulfanyl vs. oxy linkages : Sulfanyl (–S–) improves metabolic stability compared to ether (–O–) in pharmacokinetic assays .

Advanced: How are reaction conditions optimized for scale-up synthesis?

Methodological Answer:

  • Solvent screening : Replace DMSO with acetonitrile or THF to reduce toxicity.
  • Catalysis : Use catalytic KI or phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution.
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves yield (>75%) .

Advanced: How to assess solubility and stability in preclinical studies?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Thiadiazoles often require co-solvents (e.g., DMSO ≤1% ).
  • Stability : HPLC-UV monitors degradation under stress conditions (40°C/75% RH for 4 weeks). Oxidative stability is tested with H2O2 (0.3% v/v) .

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